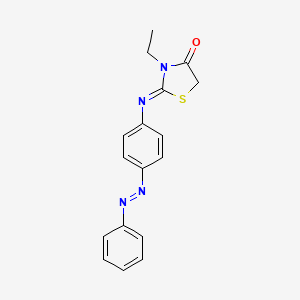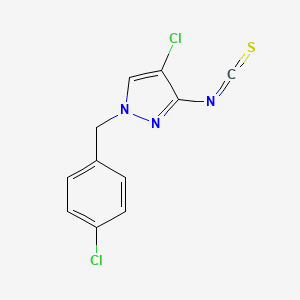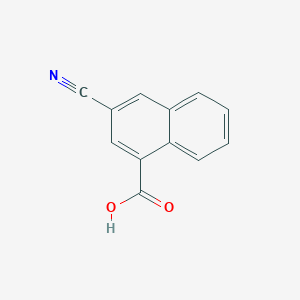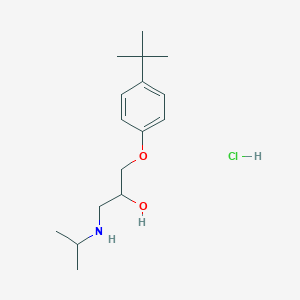
tert-Butyl (4-(N-hydroxycarbamimidoyl)cyclohexyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-Butyl (4-(N-hydroxycarbamimidoyl)cyclohexyl)carbamate, also known as Boc-cyclohexylcarbamate, is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a derivative of carbamic acid and is commonly used as a protecting group for amino acids during peptide synthesis. The purpose of
Aplicaciones Científicas De Investigación
Tert-Butyl (4-(N-hydroxycarbamimidoyl)cyclohexyl)carbamate has been widely used in scientific research for its ability to protect amino acids during peptide synthesis. The Boc group can be easily removed using mild acid conditions, such as trifluoroacetic acid, to reveal the free amine group of the amino acid. This compound has also been used as a starting material for the synthesis of various bioactive molecules, such as peptidomimetics and glycopeptides.
Mecanismo De Acción
The mechanism of action of tert-Butyl (4-(N-hydroxycarbamimidoyl)cyclohexyl)carbamate involves the formation of a covalent bond between the Boc group and the amino group of the amino acid. This bond protects the amino group from unwanted reactions during peptide synthesis. The Boc group can be easily removed using mild acid conditions, such as trifluoroacetic acid, to reveal the free amine group of the amino acid.
Biochemical and Physiological Effects:
Tert-Butyl (4-(N-hydroxycarbamimidoyl)cyclohexyl)carbamate does not have any known biochemical or physiological effects as it is primarily used as a protecting group for amino acids during peptide synthesis. However, it is important to note that this compound should be handled with care as it can be harmful if ingested or inhaled.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using tert-Butyl (4-(N-hydroxycarbamimidoyl)cyclohexyl)carbamate in lab experiments is its ability to protect amino acids during peptide synthesis. The Boc group can be easily removed using mild acid conditions, such as trifluoroacetic acid, to reveal the free amine group of the amino acid. This compound is also relatively stable and can be stored for long periods of time. However, one limitation of using this compound is that it can be difficult to remove the Boc group under certain conditions, such as when the amino acid has multiple Boc groups.
Direcciones Futuras
There are several future directions for the use of tert-Butyl (4-(N-hydroxycarbamimidoyl)cyclohexyl)carbamate in scientific research. One potential direction is the development of new protecting groups that are more stable and easier to remove than the Boc group. Another direction is the use of this compound in the synthesis of new peptidomimetics and glycopeptides with potential therapeutic applications. Additionally, the use of tert-Butyl (4-(N-hydroxycarbamimidoyl)cyclohexyl)carbamate in combination with other protecting groups may lead to the development of new strategies for peptide synthesis.
Conclusion:
In conclusion, tert-Butyl (4-(N-hydroxycarbamimidoyl)cyclohexyl)carbamate is a widely used protecting group for amino acids during peptide synthesis. This compound has unique properties that make it an important tool in scientific research. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of tert-Butyl (4-(N-hydroxycarbamimidoyl)cyclohexyl)carbamate have been discussed in this paper. It is important to continue exploring the potential applications of this compound in order to advance our understanding of peptide synthesis and develop new therapeutic agents.
Métodos De Síntesis
The synthesis of tert-Butyl (4-(N-hydroxycarbamimidoyl)cyclohexyl)carbamate involves the reaction of cyclohexylamine with tert-butyl chloroformate in the presence of a base, such as triethylamine. The reaction results in the formation of tert-Butyl (4-(N-hydroxycarbamimidoyl)cyclohexyl)carbamateylcarbamate and hydrogen chloride. The product can be purified using standard techniques, such as column chromatography or recrystallization.
Propiedades
IUPAC Name |
tert-butyl N-[4-[(Z)-N'-hydroxycarbamimidoyl]cyclohexyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O3/c1-12(2,3)18-11(16)14-9-6-4-8(5-7-9)10(13)15-17/h8-9,17H,4-7H2,1-3H3,(H2,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLQNRCQJGRQRBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)C(=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)/C(=N/O)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-Thienyl)-1,4,6-triazatricyclo[6.2.2.0~2,7~]dodec-2(7)-ene-5-thione](/img/structure/B2706698.png)


![9H-Fluoren-9-ylmethyl N-[(2R)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B2706702.png)

![N-(6-ethyl-3-propionyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methylbenzamide hydrochloride](/img/structure/B2706706.png)
![[2-(4-Ethylanilino)-2-oxoethyl] 2-fluorobenzoate](/img/structure/B2706708.png)


![9-(2-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2706715.png)
![methyl 3-(N-([2,2'-bifuran]-5-ylmethyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2706716.png)

![1-(4-Methoxyphenyl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2706719.png)